molecular formula C22H28N2O6 B5120750 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B5120750
M. Wt: 416.5 g/mol
InChI Key: YILWXOUVEUDHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as TPNPB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the family of benzamides, which are known to exhibit a variety of biological activities.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves its binding to RORα, which leads to the activation of downstream signaling pathways. This activation results in the regulation of gene expression, which is responsible for the physiological effects of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide are primarily related to its activation of RORα. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to regulate the expression of several genes that are involved in the regulation of circadian rhythms, including clock genes and genes involved in the metabolism of melatonin. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has also been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its selectivity for RORα, which allows for the specific activation of this receptor without affecting other related receptors. This selectivity makes 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide a valuable tool for studying the molecular mechanisms underlying circadian rhythms. However, one limitation of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is its relatively low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. Another area of research is the identification of additional biological targets for 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, which could expand its potential applications in scientific research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide and to assess its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxy-4-(pentanoylamino)aniline to form 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. The overall yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is in the field of neuroscience. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been shown to selectively activate the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a critical role in the regulation of circadian rhythms. 3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been used to study the molecular mechanisms underlying circadian rhythms and to develop potential therapeutic agents for sleep disorders.

properties

IUPAC Name

3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-6-7-8-20(25)24-16-10-9-15(13-17(16)27-2)23-22(26)14-11-18(28-3)21(30-5)19(12-14)29-4/h9-13H,6-8H2,1-5H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILWXOUVEUDHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

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